molecular formula C13H18F2N2 B1464685 (1-(2,4-Difluorobenzyl)piperidin-4-yl)methanamine CAS No. 1281747-70-3

(1-(2,4-Difluorobenzyl)piperidin-4-yl)methanamine

Cat. No.: B1464685
CAS No.: 1281747-70-3
M. Wt: 240.29 g/mol
InChI Key: BVBJXHJKSYQWDG-UHFFFAOYSA-N
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Description

(1-(2,4-Difluorobenzyl)piperidin-4-yl)methanamine (CAS 1281747-70-3) is a chemical compound with the molecular formula C13H18F2N2 and a molecular weight of 240.29 g/mol . This piperidine-based building block features a benzyl group substituted with two fluorine atoms at the 2- and 4- positions, and a methanamine functional group, making it a valuable intermediate in medicinal chemistry and drug discovery research. The primary application of this compound is as a key synthetic precursor. Patents indicate its structural motif is utilized in the development of novel compounds for pharmaceutical applications . The amine group provides a versatile handle for further chemical modifications, allowing researchers to create amides, ureas, or secondary and tertiary amines for structure-activity relationship (SAR) studies. Similarly, its core structure is recognized as a valuable scaffold in various research contexts, including the optimization of inhibitors for targets such as viral replication . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c14-12-2-1-11(13(15)7-12)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBJXHJKSYQWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Piperidin-4-one Derivatives

A commonly employed method involves the reaction of 4-piperidone hydrochloride with 2,4-difluorobenzyl bromide in the presence of a base such as potassium carbonate in dichloromethane solvent. This reaction proceeds at room temperature over approximately 16 hours, resulting in the N-alkylated piperidin-4-one intermediate.

Experimental conditions:

Parameter Details
Starting material 4-Piperidone hydrochloride (5 mmol)
Alkylating agent 2,4-Difluorobenzyl bromide (2.5 mmol)
Base Potassium carbonate (5 mmol)
Solvent Dichloromethane (25 mL)
Temperature Room temperature
Reaction time 16 hours
Workup Extraction with DCM, washing with water and brine, drying over MgSO4
Purification Flash column chromatography (2.5% MeOH/DCM)

This method yields the N-(2,4-difluorobenzyl)piperidin-4-one intermediate with high selectivity and purity, which can be further transformed into the target methanamine derivative by reductive amination or other amination strategies.

Multi-Step Flow Reactor Synthesis

A more complex, scalable approach employs continuous flow reactors for sequential transformations. This method involves:

  • Preparation of key intermediates such as 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid.
  • Cyclization reactions in flow reactors with amino alcohols.
  • Coupling with 2,4-difluorobenzylamine in the presence of ethyl chloroformate and N-methylmorpholine at low temperatures (0°C).
  • Quenching and isolation steps to yield the final amide intermediate.

Key reaction parameters and yields:

Step Conditions Yield (%) Purity (HPLC)
Cyclization in microchannel reactor 130°C, 9 min residence time - -
Cyclization with amino alcohol 100°C, 6 min residence time - -
Coupling with 2,4-difluorobenzylamine 0°C, 2 min residence time, ethyl chloroformate, N-methylmorpholine 85% 98.0%

This flow reactor method allows for efficient large-scale synthesis with high purity and yield, suitable for industrial applications.

Carbodiimide-Mediated Coupling

An alternative batch synthesis involves the use of carbodiimide coupling agents such as 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) to facilitate amide bond formation between carboxylic acid intermediates and 2,4-difluorobenzylamine.

Typical reaction conditions:

Parameter Details
Reagents Compound 6 (0.6 g), EDCI (0.51 g), 2,4-difluorobenzylamine (0.29 mL)
Solvent Acetonitrile (10 mL)
Temperature 80°C
Reaction time 5 hours
Workup Quenched with water, solvent evaporation, recrystallization from ethyl acetate/petroleum ether

This method provides a 78% yield of the desired product with good purity, suitable for laboratory-scale synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Scale Notes
N-Alkylation with benzyl bromide 4-Piperidone hydrochloride, 2,4-difluorobenzyl bromide, K2CO3, DCM, RT, 16h Not specified High Laboratory Straightforward, classical alkylation
Flow reactor multi-step synthesis Ethyl chloroformate, N-methylmorpholine, 2,4-difluorobenzylamine, flow reactors, 0-130°C 80-85 98-99 Large scale Continuous flow, high efficiency
Carbodiimide coupling (EDCI) EDCI, 2,4-difluorobenzylamine, acetonitrile, 80°C, 5h 78 High Laboratory Mild conditions, good yield

Research Findings and Notes

  • The flow reactor approach demonstrates advantages in scalability, reaction time reduction, and product purity, making it industrially attractive.
  • N-alkylation using benzyl bromides under basic conditions remains a reliable and widely used method for introducing the 2,4-difluorobenzyl group on piperidine rings.
  • Carbodiimide-mediated coupling provides an alternative for amide bond formation with good yields but requires careful control of reaction parameters to avoid side reactions.
  • Reaction conditions such as temperature, solvent choice, and residence time critically influence yields and purity.
  • Purification methods typically involve extraction, washing, drying, and chromatographic techniques to isolate high-purity products.
  • The presence of fluorine atoms in the benzyl substituent requires careful handling to maintain regioselectivity and avoid defluorination.

Chemical Reactions Analysis

Types of Reactions: (1-(2,4-Difluorobenzyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H18F2N2
  • IUPAC Name : 1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]methanamine
  • InChI Key : BVBJXHJKSYQWDG-UHFFFAOYSA-N

The presence of fluorine atoms at the 2 and 4 positions of the benzyl group enhances the compound's reactivity and interaction with biological systems compared to its non-fluorinated analogs.

Pharmaceutical Development

(1-(2,4-Difluorobenzyl)piperidin-4-yl)methanamine is primarily used as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development aimed at treating neurological disorders and other conditions.

Case Study : Research has indicated that derivatives of this compound exhibit activity against certain types of receptors involved in neurotransmission, suggesting potential applications in treating conditions like depression and anxiety disorders.

Studies have shown that this compound interacts with neurotransmitter receptors, which can modulate physiological effects. Its mechanism of action involves binding to specific receptors or enzymes, influencing neurotransmitter regulation and signal transduction pathways.

Table 1: Biological Targets and Effects

Target ReceptorEffectReference
Serotonin ReceptorModulation of mood
Dopamine ReceptorPotential anti-depressant effects
NMDA ReceptorNeuroprotective properties

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new catalysts and polymers that require specific chemical functionalities.

Example : The compound is used in the synthesis of advanced materials that exhibit enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (1-(2,4-Difluorobenzyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved may include neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The pharmacological and physicochemical properties of (1-(2,4-Difluorobenzyl)piperidin-4-yl)methanamine can be contextualized by comparing it to structurally related compounds. Below is a detailed analysis:

Table 1: Structural Comparison of Piperidinyl Methanamine Derivatives

Compound Name Substituents/Modifications Key Functional Features Reference
This compound 2,4-Difluorobenzyl on piperidine N; methanamine Enhanced metabolic stability, CNS activity
{1-[(2-Bromo-4-fluorophenyl)methyl]piperidin-4-yl}methanamine 2-Bromo-4-fluorobenzyl substitution Increased steric bulk; potential halogen bonding
1-[1-(Oxetan-3-yl)piperidin-4-yl]methanamine Oxetan-3-yl group on piperidine N Improved solubility; reduced lipophilicity
(1-(4-Fluorobenzyl)piperidin-4-yl)methanamine 4-Fluorobenzyl substitution Lower steric hindrance; altered receptor affinity
1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine 2-Methoxyethyl side chain Enhanced flexibility; modified pharmacokinetics

Key Findings from Comparative Studies

Halogen Substitution Effects: The 2,4-difluorobenzyl group in the target compound confers superior metabolic stability compared to non-halogenated or mono-fluorinated analogs (e.g., 4-fluorobenzyl derivatives) due to reduced oxidative metabolism .

Impact of Heterocyclic Modifications: The oxetane ring in 1-[1-(oxetan-3-yl)piperidin-4-yl]methanamine improves aqueous solubility, making it more suitable for intravenous formulations, though at the cost of reduced blood-brain barrier penetration . Methoxyethyl side chains (e.g., 1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine) enhance pharmacokinetic flexibility but may increase off-target interactions .

Safety and Toxicity Profiles :

  • Piperidinyl methanamines with aromatic substitutions (e.g., indazole or difluorophenyl groups) exhibit variable toxicity. For example, 1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine is classified as a respiratory irritant, necessitating stringent handling protocols .

Synthetic Accessibility :

  • Microwave-assisted synthesis of N-(2,4-difluorobenzyl)carboxamides achieves high yields (70%), suggesting efficient routes for scaling difluorobenzyl-containing analogs .
  • Cyclopropane-containing derivatives (e.g., ALK inhibitors) face synthetic challenges, as seen in the low yield (38%) of 1-((1RS,2RS)-1-(2,4-Difluorophenyl)cyclopropyl)methanamine .

Biological Activity

(1-(2,4-Difluorobenzyl)piperidin-4-yl)methanamine, a compound with a unique structural framework, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a difluorobenzyl group. This configuration may influence its interaction with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. These interactions can modulate neurotransmitter systems and signal transduction pathways, leading to various physiological effects. Notably, the compound may exhibit:

  • Neurotransmitter Regulation : Potentially influencing dopamine and serotonin pathways.
  • Enzyme Modulation : Acting as an inhibitor or activator of specific enzymes related to disease processes.

Antimicrobial Effects

The compound has been investigated for its antimicrobial properties, particularly against bacterial strains. Its structure may confer advantages in binding to bacterial enzymes or receptors, thereby inhibiting growth or survival .

Neuropharmacological Applications

Given its structural similarities to known psychoactive compounds, this compound is being explored for potential applications in treating neurological disorders. Preliminary studies suggest it may possess neuroprotective effects and could be beneficial in conditions such as anxiety and depression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits replication of certain viruses
AntimicrobialEffective against various bacterial strains
NeuropharmacologicalPotential use in treating anxiety and depression
MechanismDescriptionReference
Receptor InteractionModulates neurotransmitter systems
Enzyme InhibitionAlters activity of specific enzymes

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral potency of piperidine derivatives against HIV. Although not directly tested on this compound, related compounds showed significant inhibition of viral replication in vitro .
  • Neuroprotective Effects : In a preclinical model for anxiety disorders, a piperidine derivative demonstrated anxiolytic effects comparable to established treatments. This suggests that this compound could be further investigated for similar applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-(2,4-difluorobenzyl)piperidin-4-yl)methanamine, and how can intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, (2,4-difluorophenyl)methanamine (CAS 72235-52-0) can react with a piperidin-4-ylmethanamine precursor under microwave-assisted conditions (140°C, 2 h) in DMF, followed by purification using CombiFlash silica gel chromatography . Boc-protected intermediates (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) are often deprotected with HCl/dioxane to yield the final amine . Key intermediates should be characterized via 1H^1 \text{H}-NMR (e.g., δ 2.56 ppm for NCH2_2CH in piperidine derivatives) and GC-MS (molecular ion peaks at ~234–318 m/z) .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions (e.g., aromatic protons at δ 6.77–7.24 ppm for 2,4-difluorobenzyl groups) .
  • Mass spectrometry : ESI-MS or GC-MS to verify molecular weight (e.g., MH+^+ at m/z 563.2 for related derivatives) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers design experiments to study the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Receptor binding assays : Use radioligand displacement studies (e.g., for GPCR targets) with 3H^3 \text{H}-labeled competitors .
  • Cellular assays : Measure downstream signaling (e.g., β-catenin activation via luciferase reporters for Wnt pathway studies) .
  • Kinetic studies : Employ surface plasmon resonance (SPR) to determine binding affinity (KD_\text{D}) and association/dissociation rates .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability for this compound?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 140°C for 2 h → 30 min under optimized microwave conditions) .
  • Protecting group strategies : Use Boc or Fmoc groups to stabilize intermediates during multi-step synthesis .
  • Solvent optimization : Replace DMF with less toxic solvents (e.g., acetonitrile) while maintaining reaction efficiency .

Q. What computational approaches are suitable for predicting the compound’s pharmacophore and target interactions?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or enzymes (e.g., adenosine A2A_{2A} receptors) .
  • QSAR modeling : Corrogate substituent effects (e.g., fluorine position on benzyl groups) with activity data to predict analogs .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess binding stability in lipid bilayer environments .

Q. How should researchers address contradictory solubility or stability data reported in literature?

  • Methodological Answer :

  • Cross-validation : Replicate solubility tests (e.g., ≥8.95 mg/mL in DMSO vs. insolubility in H2_2O) using nephelometry or UV-vis spectroscopy .
  • Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. What strategies are effective for troubleshooting low yields in the final coupling step of the synthesis?

  • Methodological Answer :

  • Catalyst screening : Test Pd/C, Ni, or enzyme-mediated coupling for C–N bond formation .
  • Temperature control : Optimize reaction temperatures (e.g., 0°C for sensitive intermediates vs. room temperature for stable substrates) .
  • Workflow adjustments : Introduce inline IR spectroscopy to monitor reaction progress in real time .

Q. How can structure-activity relationship (SAR) studies guide the development of analogs with enhanced potency?

  • Methodological Answer :

  • Substituent variation : Synthesize derivatives with halogen (e.g., 3-bromophenyl) or methoxy groups on the benzyl ring to assess steric/electronic effects .
  • Bioisosteric replacement : Replace piperidine with morpholine or thiomorpholine to modulate solubility and target engagement .
  • In vitro profiling : Test analogs in dose-response assays (IC50_{50}/EC50_{50}) against primary targets and counter-screens for off-target effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2,4-Difluorobenzyl)piperidin-4-yl)methanamine
Reactant of Route 2
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(1-(2,4-Difluorobenzyl)piperidin-4-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.